molecular formula C17H14BrFN2S B15304425 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B15304425
M. Wt: 377.3 g/mol
InChI Key: KRBYMEWXSIOZAV-UHFFFAOYSA-N
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Description

4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted thiazole with the fluorophenyl group using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potentially developed as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and halogen substituents could enhance its binding affinity and specificity for these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Lacks the fluorophenyl group, which may alter its chemical and biological properties.

    N-(4-fluorophenyl)-1,3-thiazol-2-amine: Lacks the bromo and methyl substituents, potentially affecting its reactivity and activity.

    4-(4-chloro-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with chlorine instead of bromine, which may influence its chemical behavior and applications.

Uniqueness

The unique combination of substituents in 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine contributes to its distinct chemical properties and potential applications. The presence of both bromine and fluorine atoms, along with the thiazole ring, may enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H14BrFN2S

Molecular Weight

377.3 g/mol

IUPAC Name

4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14BrFN2S/c1-10-8-15(18)11(2)7-14(10)16-9-22-17(21-16)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,21)

InChI Key

KRBYMEWXSIOZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C2=CSC(=N2)NC3=CC=C(C=C3)F

Origin of Product

United States

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